Isotadeonal

Description

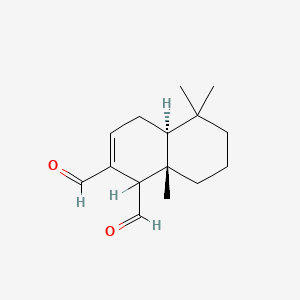

Structure

3D Structure

Properties

IUPAC Name |

(4aS,8aS)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalene-1,2-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)12(10-17)11(9-16)5-6-13(14)15/h5,9-10,12-13H,4,6-8H2,1-3H3/t12?,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJUJOFIHHNCSV-RGPPAHDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC=C(C2C=O)C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC=C(C2C=O)C=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5956-39-8 | |

| Record name | Isotadeonal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Contextualizing the Research Landscape of Isotadeonal

Significance of Drimane (B1240787) Sesquiterpenoids in Chemical Biology and Natural Products Research

Drimane sesquiterpenoids are a class of C15 natural products characterized by a bicyclic drimane skeleton. nih.gov First identified in plants, they have since been isolated from a wide array of organisms, including fungi and marine sponges. nih.govrsc.org This class of compounds has garnered significant interest in chemical biology and natural products research due to its broad spectrum of potent biological activities. frontiersin.orghebmu.edu.cn

The biological activities documented for drimane sesquiterpenoids are diverse and include antifungal, antibacterial, antiviral, cytotoxic, antifeedant, and anti-inflammatory properties. frontiersin.orghebmu.edu.cnmdpi.com For instance, polygodial, one of the most studied drimanes, exhibits strong antifungal and antifeedant activities. mdpi.comasm.org The unique chemical structures and significant bioactivities of drimanes make them valuable as potential new drug leads and as tools for probing biological pathways. mdpi.comfrontiersin.org Fungi, in particular, are emerging as a prolific source of novel drimane-type sesquiterpenoids, suggesting they are key secondary metabolites in the fungal kingdom. nih.govcjnmcpu.comresearchgate.net

| Selected Drimane Sesquiterpenoids | Noted Biological Activities | Primary Sources |

| Polygodial | Antifungal, Antifeedant, Anti-inflammatory | Drimys winteri, Warburgia spp., Polygonum spp. mdpi.comasm.orgmdpi.com |

| Drimenol (B159378) | Antifungal, Precursor for synthesis | Drimys winteri rsc.orgasm.org |

| Warburganal | Antifeedant | Warburgia spp. tandfonline.comresearchgate.net |

| Isodrimenin | Antifungal | Drimys winteri asm.orgtandfonline.com |

| Mniopetal F | Antimicrobial, Cytotoxic, Reverse transcriptase inhibition | Fungi researchgate.net |

Overview of Isotadeonal's Discovery and Initial Characterization

This compound is a drimane sesquiterpene dialdehyde (B1249045) that has been isolated from the bark of the South American medicinal tree, Drimys winteri. mdpi.comnih.gov It is structurally an epimer of the more widely known drimane, polygodial, differing in the stereochemistry at the C-9 position. mdpi.comresearcher.life While polygodial is a major component isolated from the tree, this compound can be obtained from the plant extract or synthesized through the epimerization of polygodial in a basic medium. mdpi.comnih.gov

The initial characterization and structural elucidation of this compound were accomplished using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com Furthermore, stereoselective total syntheses for (±)-isotadeonal have been developed, often alongside its epimer, warburganal. tandfonline.comresearchgate.netoup.com These synthetic routes typically involve the oxidation of a precursor like methyl (±)-9-epidrimenate. oup.com

Positioning this compound within the broader class of Bioactive Natural Products

Bioactive natural products are chemical compounds derived from living organisms that elicit a biological or physiological effect. frontiersin.orgnih.gov They represent a vast and structurally diverse reservoir of molecules that have historically been a cornerstone of drug discovery. frontiersin.orgnih.gov Terpenoids, including the C15 sesquiterpenoids, are a major class of natural products known for their significant pharmacological properties. mdpi.comcjnmcpu.com

This compound fits within this landscape as a member of the drimane sesquiterpenoid subclass. nih.gov The interest in compounds like this compound stems from the continuous need for novel lead compounds to address health challenges such as drug-resistant microbes and inflammatory diseases. mdpi.comnih.gov The unique structural features of drimanes, often involving aldehyde and hydroxyl functional groups on a trans-decalin core, contribute to their diverse bioactivities. mdpi.com The discovery of this compound's potent anti-inflammatory activity, which surpasses that of its well-known epimer polygodial, highlights how subtle stereochemical differences in natural products can lead to significant variations in biological function, making it a valuable subject for further investigation. mdpi.comresearchgate.net

Current State of Research and Identified Knowledge Gaps in this compound Studies

Current research on this compound is primarily focused on its anti-inflammatory and antifungal properties. Recent studies have demonstrated that this compound is a potent inhibitor of the nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammatory responses. mdpi.combvsalud.org This research has shown this compound to be more effective than polygodial at inhibiting the phosphorylation of IκBα, a critical step in the activation of NF-κB. mdpi.comresearchgate.net

| Study Focus | Cell Line | Key Finding | Concentration |

| NF-κB Pathway Inhibition | THP-1 (reporter cells) | This compound showed higher potency in inhibiting SEAP secretion (a marker for NF-κB activation) than polygodial, quercetin (B1663063), and CAPE. mdpi.com | 1 µM mdpi.com |

| IκBα Phosphorylation | HMC-3 (microglia) | This compound inhibited the phosphorylation of IκB-α with higher potency than polygodial. mdpi.comresearchgate.net | 10 µM researchgate.net |

| Antifungal Activity | Candida spp. | Exhibited both fungistatic and fungicide activities. nih.gov | 1.9 µg/mL to 15.0 µg/mL nih.gov |

Despite these promising findings, significant knowledge gaps remain. While in-silico and in-vitro studies have provided initial insights, there is a lack of comprehensive research into the compound's full biological activity profile. mdpi.comnih.gov Key areas requiring further investigation include:

Mechanism of Action: A deeper understanding of the molecular interactions responsible for its enhanced activity compared to polygodial is needed. While docking studies suggest a more stable conformation in the active pocket of IκB kinase β (IKKβ), this requires experimental validation. mdpi.combvsalud.org

Structure-Activity Relationship (SAR): A thorough investigation into how the stereochemistry at C-9 and other structural features of the drimane skeleton influence its biological activity is warranted. researchgate.net

In-Vivo Efficacy: The majority of current data is from in-vitro cell-based assays. mdpi.comnih.gov Studies in living organisms are necessary to validate its potential as a therapeutic agent.

Biosynthetic Pathways: While the biosynthesis of some drimanes in fungi has been elucidated, the specific pathways leading to this compound in Drimys winteri are not fully understood. nih.govresearchgate.net

Addressing these knowledge gaps will be crucial for determining the future potential of this compound in medicinal chemistry and drug development. mdpi.comresearchgate.net

Methodologies for the Isolation and Advanced Structural Elucidation of Isotadeonal

Strategies for Extraction and Purification from Natural Sources

The isolation of Isotadeonal from biological matrices is a multi-step process that begins with extraction and is followed by chromatographic purification to obtain the pure compound.

Extraction Methods from Drimys winteri and other Biological Matrices

This compound has been primarily isolated from the bark of Drimys winteri, a tree native to Chile and Argentina. toxicology.czmdpi.com It is also found in other plant species, such as Polygonum punctatum (water pepper). researchgate.net The extraction process from these natural sources typically involves the use of organic solvents to separate the desired compounds from the plant material.

A common procedure for extracting drimane (B1240787) sesquiterpenoids, including this compound, from the bark of Drimys winteri involves the use of ethyl acetate (B1210297). mdpi.com The bark is first dried and ground to a powder to increase the surface area for extraction. This powdered material is then subjected to extraction with ethyl acetate, which effectively dissolves the sesquiterpenoids.

For Polygonum punctatum, a similar approach is utilized. The air-dried aerial parts of the plant are extracted with a solvent such as diethyl ether at room temperature with agitation over an extended period. After extraction, the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract containing a mixture of compounds, including this compound and its isomer, polygodial.

It is noteworthy that in some instances, this compound is not directly isolated in large quantities from the natural source but is instead obtained through the epimerization of polygodial, which is often present in higher concentrations. mdpi.com This chemical conversion is typically achieved by treating a purified sample of polygodial with a base, such as sodium carbonate, in a suitable solvent. mdpi.com

Chromatographic Separation Techniques for this compound Isolation

Following extraction, the crude extract contains a complex mixture of phytochemicals. To isolate this compound, various chromatographic techniques are employed. Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. researchgate.netscilit.com

Column chromatography (CC) is a fundamental technique used for the initial purification of this compound from the crude extract. mdpi.com The stationary phase is typically silica (B1680970) gel, and the mobile phase is a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. mdpi.com By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), the different components of the extract are separated. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing this compound. For instance, this compound has a reported retention factor (Rf) of 0.68 in a hexane/EtOAc (4:1 v/v) system, which is higher than that of polygodial (Rf = 0.54), indicating it is less polar. mdpi.com

For further purification, High-Performance Liquid Chromatography (HPLC) may be utilized. HPLC offers higher resolution and efficiency compared to standard column chromatography. creative-biostructure.com Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, is a common choice for the final purification of sesquiterpenoids like this compound.

Advanced Spectroscopic and Crystallographic Techniques for Definitive Structure Determination

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of advanced spectroscopic and crystallographic methods. These techniques provide detailed information about the connectivity of atoms, their spatial arrangement, and the compound's elemental composition.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. princeton.edu While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information, two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals in a complex molecule like this compound. princeton.edumiamioh.edulibretexts.org

A complete and unambiguous assignment of the ¹H and ¹³C NMR data for this compound has been achieved through a combination of 1D and 2D NMR experiments, including COSY, HSQC, and NOESY. princeton.edumiamioh.edu

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgmeasurlabs.com This information is vital for establishing the connectivity of protons within the molecule's spin systems.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly to the carbons they are attached to. researchgate.net This allows for the direct assignment of carbon signals based on the already assigned proton signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close to each other in space, even if they are not directly bonded. libretexts.org The observation of NOE cross-peaks is critical for determining the relative stereochemistry and conformation of the molecule.

The comprehensive analysis of these 2D NMR spectra allows for the complete assignment of all proton and carbon resonances in the this compound molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) (Data sourced from Rodríguez et al., 2005) miamioh.edu

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) | Multiplicity | J (Hz) |

| 1 | 154.2 | 9.45 | s | |

| 2 | 143.1 | 7.15 | s | |

| 3 | 19.3 | 1.80-1.90 | m | |

| 4 | 33.4 | 1.60-1.70 | m | |

| 5 | 38.6 | - | - | |

| 6 | 18.2 | 1.45-1.55 | m | |

| 7 | 41.8 | 1.25-1.35 | m | |

| 8 | 36.9 | 2.30 | m | |

| 9 | 55.4 | 2.65 | d | 9.5 |

| 10 | 39.1 | - | - | |

| 11 | 193.8 | 9.85 | d | 2.5 |

| 12 | 21.6 | 0.92 | s | |

| 13 | 33.2 | 0.95 | s | |

| 14 | 21.7 | 1.05 | s | |

| 15 | 15.0 | - | - |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. waters.comcam.ac.ukpitt.edu HRMS provides a highly accurate mass measurement, which allows for the determination of the molecular formula. For this compound, with a molecular formula of C₁₅H₂₂O₂, the expected exact mass can be calculated and compared to the experimental value obtained from HRMS.

In addition to providing the molecular formula, mass spectrometry can also reveal information about the structure of a molecule through fragmentation analysis. slu.seharvard.edu In this process, the molecule is ionized and then breaks apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the original molecule's structure. For an aldehyde like this compound, characteristic fragmentation patterns would include the loss of a hydrogen atom (M-1) or the formyl group (M-29).

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₂₂O₂ |

| Exact Mass (Calculated) | 234.16198 g/mol |

| Observed Mass (HRMS) | Data not available in cited literature |

| Key Fragmentation Ions (m/z) | Specific data not available in cited literature |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and conformation in the solid state. measurlabs.com The technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the X-rays are diffracted in a specific pattern that is dependent on the arrangement of atoms in the crystal lattice. measurlabs.com

By analyzing the diffraction pattern, a three-dimensional electron density map of the molecule can be generated, from which the precise positions of all atoms can be determined. This allows for the unambiguous determination of bond lengths, bond angles, and the absolute configuration of all stereocenters in the molecule.

As of the current literature review, a specific X-ray crystallographic study for this compound has not been reported. Therefore, detailed crystallographic data, such as unit cell dimensions and atomic coordinates, are not available. The determination of its absolute stereochemistry has primarily relied on its chemical correlation with polygodial and detailed NOESY analysis.

Table 3: X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available in cited literature |

| Space Group | Data not available in cited literature |

| Unit Cell Dimensions | Data not available in cited literature |

| a (Å) | Data not available in cited literature |

| b (Å) | Data not available in cited literature |

| c (Å) | Data not available in cited literature |

| α (°) | Data not available in cited literature |

| β (°) | Data not available in cited literature |

| γ (°) | Data not available in cited literature |

| Volume (ų) | Data not available in cited literature |

| Z | Data not available in cited literature |

The successful crystallization of this compound and subsequent X-ray diffraction analysis would provide the definitive data to complete this table.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a powerful analytical method for identifying the functional groups within a molecule. mit.edu These two techniques are often used in a complementary fashion, as their selection rules differ. IR spectroscopy measures the absorption of infrared radiation that causes a change in the molecule's dipole moment, making it particularly sensitive to polar bonds. wikipedia.orglibretexts.org In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light that results from a change in the molecule's polarizability, making it effective for analyzing non-polar, symmetric bonds. horiba.comlibretexts.org

For a molecule like this compound, which possesses a drimane sesquiterpenoid skeleton featuring two aldehyde groups and a carbon-carbon double bond, vibrational spectroscopy can confirm the presence of these key functionalities.

Infrared (IR) Spectroscopy : In an IR spectrum of this compound, characteristic absorption bands would be expected. The aldehyde functional groups would produce two distinct, strong stretching vibrations: the C=O stretch, typically appearing in the 1740–1720 cm⁻¹ region for saturated aldehydes, and the C-H stretch of the aldehyde proton (a doublet often found between 2840-2690 cm⁻¹). nobraintoosmall.co.nz The carbon-carbon double bond (C=C) within the ring system would exhibit a stretching vibration in the 1680–1630 cm⁻¹ range, though its intensity can be variable. nobraintoosmall.co.nz Additionally, the spectrum would show C-H stretching vibrations for the sp²-hybridized carbons of the double bond (around 3100–3020 cm⁻¹) and for the sp³-hybridized carbons of the alkane framework (in the 3000–2850 cm⁻¹ region). libretexts.orgnobraintoosmall.co.nz

Raman Spectroscopy : The Raman spectrum of this compound would provide complementary information. The C=C double bond, being a relatively non-polar functionality, would typically produce a strong and sharp Raman scattering signal in the 1680–1630 cm⁻¹ region. horiba.comrenishaw.com The symmetrical vibrations of the carbon skeleton would also be prominent. While the polar C=O aldehyde groups are typically weaker in Raman spectra compared to IR, their signals can still be observed. libretexts.org The ability of Raman spectroscopy to be used in aqueous media with minimal interference is also an advantage. horiba.com

By analyzing both IR and Raman spectra, a comprehensive vibrational profile of this compound can be constructed, confirming its functional group composition.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aldehyde | C=O Stretch | 1740-1720 | Strong | Weak to Medium |

| Aldehyde | C-H Stretch | 2840-2690 (doublet) | Medium | Medium |

| Alkene | C=C Stretch | 1680-1630 | Variable | Strong |

| Alkene | =C-H Stretch | 3100-3020 | Medium | Medium |

| Alkane | -C-H Stretch | 3000-2850 | Strong | Strong |

Chiral Analysis and Stereochemical Assignment of this compound

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. It is a natural diastereomer of polygodial, differing in the spatial arrangement at the C-9 carbon, making it an epimer. The precise three-dimensional arrangement of atoms, known as the absolute configuration, is critical as it dictates the molecule's biological activity. The Cahn-Ingold-Prelog (CIP) system is used to assign the absolute configuration (R or S) to each stereocenter. chemistrysteps.comlibretexts.org

Several advanced analytical techniques are employed to determine the absolute stereochemistry of chiral molecules like this compound:

Single-Crystal X-ray Crystallography : This is the most definitive method for determining the absolute configuration of a molecule. purechemistry.org It requires obtaining a suitable single crystal of the compound, which can sometimes be challenging. The diffraction pattern of X-rays passing through the crystal allows for the creation of a three-dimensional electron density map, revealing the precise spatial arrangement of every atom. mit.edu For molecules containing only light atoms (C, H, O), anomalous diffraction methods can be used to confidently establish the absolute structure. mit.edu If the natural product itself does not crystallize well, a derivative can be synthesized with a heavier atom (like bromine) to facilitate the analysis. mit.edu

Circular Dichroism (CD) Spectroscopy : This chiroptical technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.orgjascoinc.com An optically active molecule will produce a characteristic CD spectrum with positive or negative peaks (known as Cotton effects) in the region of its chromophores' absorption (e.g., the n→π* and π→π* transitions of the aldehyde and alkene groups in this compound). jascoinc.com The absolute configuration can often be assigned by comparing the experimental CD spectrum to that of a closely related compound whose stereochemistry is already known, or by comparing it to a spectrum predicted by quantum-mechanical calculations. purechemistry.org

Vibrational Circular Dichroism (VCD) : As an extension of CD into the infrared region, VCD measures the differential absorption of left- and right-circularly polarized IR radiation for a molecule's vibrational transitions. wikipedia.org Since VCD is sensitive to the entire 3D structure of the molecule, it provides a rich fingerprint for chiral discrimination. By comparing the experimental VCD spectrum with ab initio quantum chemical calculations, the absolute configuration of a molecule can be reliably determined in solution. wikipedia.org

The stereochemical assignment of this compound relies on these methods, either directly or by correlation to its well-characterized epimer, polygodial, to confirm the specific orientation of the substituents on its chiral centers.

Advanced Methods for Purity Assessment and Characterization of Research Samples

Ensuring the purity of a research sample of this compound is crucial for accurate biological and chemical studies. A combination of chromatographic and spectroscopic methods is used to assess purity and confirm the identity of the isolated compound.

Chromatographic Methods :

Thin-Layer Chromatography (TLC) : TLC is a rapid, simple, and cost-effective technique used to assess the purity of a sample and monitor the progress of purification. sigmaaldrich.comualberta.ca A pure compound should ideally appear as a single spot on the TLC plate. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value under specific conditions. libretexts.orgquora.com For this compound, a retention factor of 0.68 has been reported using a mobile phase of hexane/ethyl acetate (4:1 v/v), which is distinct from its epimer polygodial (Rf = 0.54) under the same conditions.

High-Performance Liquid Chromatography (HPLC) : HPLC is a highly sensitive and quantitative technique for purity assessment. advion.com In reverse-phase HPLC, a sample is passed through a column with a non-polar stationary phase, and a polar mobile phase elutes the components. The output chromatogram shows peaks corresponding to each compound, with the area under each peak being proportional to its concentration. Purity is often determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. researchgate.netchromatographyonline.com An HPLC analysis of a pure this compound sample should show a single major peak, with any impurities appearing as separate, smaller peaks.

Spectroscopic Methods :

Nuclear Magnetic Resonance (NMR) Spectroscopy : High-field ¹H and ¹³C NMR are indispensable tools for both structural confirmation and purity assessment. After a sample has been purified, its NMR spectra are recorded. The presence of a single, consistent set of signals corresponding to the known structure of this compound, and the absence of any unassignable or extraneous peaks, confirms the high purity of the sample. Integration of the ¹H NMR signals can also provide a quantitative measure of purity relative to a known internal standard.

| Technique | Parameter | Reported Value for this compound | Purpose |

| TLC | Retention Factor (Rf) | 0.68 | Qualitative purity check, differentiation from polygodial |

| HPLC | Peak Area % | >95-98% (typical for pure samples) | Quantitative purity determination |

| ¹H & ¹³C NMR | Spectral Signals | Consistent with established structure | Structural confirmation and detection of impurities |

Elucidation of the Biosynthetic Pathways of Isotadeonal

Proposed Biosynthetic Precursors and Intermediates of Drimane (B1240787) Sesquiterpenoids

The biosynthesis of all drimane sesquiterpenoids, including Isotadeonal, commences with the universal C15 isoprenoid precursor, Farnesyl pyrophosphate (FPP) . FPP is synthesized via the mevalonate (B85504) (MVA) or the methylerythritol 4-phosphate (MEP) pathway. Through a crucial cyclization step, FPP is converted into the characteristic bicyclic drimane skeleton.

The primary and most pivotal intermediate in the formation of many drimane sesquiterpenoids is drimenol (B159378) . This sesquiterpene alcohol serves as the foundational structure upon which a variety of oxidative modifications occur to yield a diverse array of drimane compounds. cjnmcpu.commdpi.com In some fungal species, drim-8-ene-11-ol has also been identified as a key precursor, indicating divergent pathways from FPP. ebi.ac.uk

Subsequent to the formation of drimenol, a series of oxidation steps are proposed to occur. These hydroxylations and further oxidations at the C-11 and C-12 positions of the drimane core lead to the formation of dialdehydes. For instance, the biosynthesis of Polygodial is presumed to proceed through the hydroxylation of drimenol at C-12, followed by further oxidations at both C-11 and C-12 to yield the dialdehyde (B1249045) functionality. researchgate.net Given that this compound is the C-9 epimer of Polygodial, it is highly probable that it shares these common intermediates. The epimerization at the C-9 position is a key step that differentiates the biosynthesis of this compound from that of Polygodial. This epimerization could potentially occur from Polygodial itself, making Polygodial a direct precursor to this compound. mdpi.comnih.gov

| Precursor/Intermediate | Description | Source Organisms |

| Farnesyl pyrophosphate (FPP) | Universal C15 precursor for sesquiterpenoids. | Ubiquitous in plants, fungi, and bacteria. |

| Drimenol | Key bicyclic sesquiterpene alcohol intermediate. | Drimys winteri, Valeriana officinalis, Persicaria hydropiper, Aspergillus calidoustus |

| Drim-8-ene-11-ol | Alternative drimane precursor found in some fungi. | Aspergillus oryzae |

| Polygodial | Drimane dialdehyde, epimer of this compound. | Drimys winteri, Persicaria hydropiper |

Enzymatic Transformations and Catalytic Mechanisms Involved in this compound Formation

The biosynthesis of this compound involves a cascade of enzymatic reactions, primarily catalyzed by terpene cyclases and cytochrome P450 monooxygenases.

The initial and defining step is the cyclization of the linear FPP molecule into the bicyclic drimane scaffold to form drimenol. In plants such as Valeriana officinalis and Persicaria hydropiper, this transformation is catalyzed by a drimenol synthase , which is a type of terpene cyclase. researchgate.netmdpi.com These enzymes typically utilize a protonation-initiated cyclization mechanism. mdpi.com In contrast, within the fungal kingdom, the formation of the drimane core can be catalyzed by haloacid dehalogenase (HAD)-like proteins . ebi.ac.uk These enzymes are bifunctional, catalyzing both the dephosphorylation of FPP and the subsequent cyclization to form drimenol. ebi.ac.uk

Following the formation of drimenol, the subsequent oxidative decorations of the drimane skeleton are predominantly carried out by cytochrome P450 enzymes (CYPs) . These versatile heme-containing monooxygenases are responsible for the regio- and stereoselective oxidation of various positions on the drimane core. cjnmcpu.commdpi.com For the formation of the dialdehyde functionality characteristic of both Polygodial and this compound, CYPs catalyze the hydroxylation and subsequent oxidation of the methyl groups at C-11 and C-12 to aldehydes. For example, in the fungus Aspergillus calidoustus, a cytochrome P450, DrtD, has been identified to catalyze multiple hydroxylations of the drimane skeleton, including at the C-6, C-9, and C-12 positions, and further oxidation of the hydroxyl groups at C-6 and C-11 to a ketone and an aldehyde, respectively. cjnmcpu.com In Persicaria hydropiper, a cytochrome P450 drimenol oxidase (PhDOX1) has been implicated in the oxidation of drimenol. researchgate.net

The final step leading to this compound is the epimerization at the C-9 position. While chemical synthesis has demonstrated that Polygodial can be converted to this compound through acid- or base-catalyzed epimerization, the biological mechanism for this transformation is not yet confirmed. mdpi.comnih.govnih.gov It is plausible that this epimerization occurs spontaneously under certain physiological conditions within the plant or that a specific, yet-to-be-identified epimerase or a promiscuous CYP enzyme catalyzes this stereochemical inversion.

| Enzyme Type | Function | Catalytic Mechanism | Example |

| Drimenol Synthase | Cyclization of FPP to drimenol. | Protonation-initiated cyclization. | VoDMS from Valeriana officinalis |

| HAD-like Proteins | Cyclization of FPP to drimenol in fungi. | Dephosphorylation and cyclization. | DrtB from Aspergillus calidoustus |

| Cytochrome P450 Monooxygenases | Oxidation of the drimane core (hydroxylation, aldehyde formation). | Heme-catalyzed oxygen insertion. | DrtD from Aspergillus calidoustus, PhDOX1 from Persicaria hydropiper |

| Epimerase (putative) | Epimerization of Polygodial to this compound at C-9. | Unknown in this context. | Not yet identified. |

Genetic and Genomic Approaches to Identifying Biosynthetic Gene Clusters

The genes responsible for the biosynthesis of secondary metabolites like drimane sesquiterpenoids are often organized in biosynthetic gene clusters (BGCs) . The identification of these BGCs is a crucial step in elucidating the complete biosynthetic pathway.

In fungi, the genes for drimane sesquiterpenoid biosynthesis have been successfully identified through genome mining and gene disruption studies. For example, in Aspergillus calidoustus, a BGC responsible for the synthesis of drimane-type sesquiterpene esters was identified. nih.gov This cluster was found to contain genes encoding a HAD-like drimenol synthase (DrtB), a cytochrome P450 (DrtD), an FAD-binding oxidoreductase, a polyketide synthase, a short-chain dehydrogenase, and an acyltransferase. cjnmcpu.com The function of these genes was confirmed through systematic gene deletion experiments. nih.gov

Similarly, in the medicinal mushroom Antrodia cinnamomea, the biosynthetic gene cluster for the drimane-type sesquiterpene antrocin was identified and characterized through heterologous expression. researchgate.net While a specific BGC for this compound has not yet been reported, the identification of the Polygodial biosynthetic pathway in plants like Persicaria hydropiper involved the identification of a drimenol synthase (PhDS) and a cytochrome P450 drimenol oxidase (PhDOX1). researchgate.net Future genomic and transcriptomic studies on Drimys winteri, a known producer of this compound, are expected to reveal the specific genes and the organization of the BGC involved in its biosynthesis.

In Vitro and In Vivo Studies of Biosynthetic Pathway Reconstruction

The functional characterization of the enzymes involved in drimane sesquiterpenoid biosynthesis has been achieved through both in vitro and in vivo studies. These approaches have been instrumental in confirming the roles of candidate genes identified through genomic approaches.

In vitro enzyme assays have been used to determine the specific catalytic activity of isolated enzymes. For instance, the drimenol synthase from Valeriana officinalis (VoTPS3) was expressed in E. coli, purified, and its activity in converting FPP to drimenol was confirmed in vitro. mdpi.com Similarly, the HAD-like enzyme DrtB from Aspergillus calidoustus was shown to produce drimenol from FPP in vitro. ebi.ac.uk

In vivo pathway reconstruction in heterologous hosts like yeast (Saccharomyces cerevisiae) and tobacco (Nicotiana benthamiana) has proven to be a powerful tool for elucidating biosynthetic pathways. tandfonline.com For example, the co-expression of the drimenol synthase (PhDS) and the cytochrome P450 drimenol oxidase (PhDOX1) from Persicaria hydropiper in yeast and plants led to the production of drimenol. researchgate.net The complete biosynthetic pathway for the drimane sesquiterpene ester astellolide was reconstituted in Aspergillus oryzae. researchgate.net While the full biosynthetic pathway for this compound has not yet been reconstituted, these techniques provide a clear roadmap for future studies. The expression of candidate genes from Drimys winteri in a heterologous host, fed with drimenol or Polygodial, could definitively establish the enzymatic steps leading to this compound.

Comparative Biosynthesis with Related Drimane Sesquiterpenoids (e.g., Polygodial)

The biosynthesis of this compound is best understood in comparison to its well-studied epimer, Polygodial. Both pathways share the initial steps, from the cyclization of FPP to form the drimane skeleton, to the formation of the key intermediate drimenol.

The primary point of divergence lies in the stereochemistry at the C-9 position. In the biosynthesis of Polygodial, the stereochemistry established during the initial cyclization or subsequent enzymatic steps is retained. For this compound, an epimerization at C-9 must occur. As previously mentioned, this could be a non-enzymatic process driven by the local chemical environment or an enzyme-catalyzed reaction.

Another point of comparison is the array of oxidative modifications. While both this compound and Polygodial are dialdehydes, other related drimane sesquiterpenoids can possess different oxidation patterns. For example, some drimanes are hydroxylated at various other positions, such as C-3 or C-6, or can be further oxidized to carboxylic acids and form lactones. cjnmcpu.com The specific cytochrome P450 enzymes present in a particular organism dictate the final profile of drimane sesquiterpenoids produced. Therefore, the complement of CYPs in Drimys winteri is likely to be a key determinant in the production of both Polygodial and this compound. The study of these enzymes will be critical to fully understand the biosynthetic relationship between these two epimers.

Synthetic Strategies and Methodologies for Isotadeonal and Its Analogues

Total Synthesis Approaches to the Isotadeonal Carbon Skeleton

Total synthesis provides an unambiguous route to complex molecules from simple, commercially available starting materials. For the drimane (B1240787) skeleton of this compound, this involves the strategic construction of the fused bicyclic system and the precise installation of stereocenters and functional groups.

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler precursors. lkouniv.ac.inamazonaws.comdeanfrancispress.com This process involves imaginary bond cleavages, known as disconnections, which correspond to the reverse of reliable chemical reactions. lkouniv.ac.inlibretexts.org The analysis begins with the target molecule and works backward until readily available starting materials are reached. amazonaws.com Idealized fragments resulting from a disconnection are termed synthons, which are then replaced by commercially available synthetic equivalents for the actual synthesis. lkouniv.ac.in Functional Group Interconversion (FGI) is another key strategy, involving the conversion of one functional group into another to facilitate a key disconnection. deanfrancispress.com

For a molecule like this compound, which possesses a trans-fused decalin ring system, a common retrosynthetic strategy involves a disconnection of the C=C double bond via FGI and an aldol (B89426) condensation disconnection. A powerful and common disconnection for the bicyclic core itself is the reverse of a Diels-Alder reaction, which would break the six-membered ring to reveal a substituted diene and a dienophile. Another classic approach for constructing such fused ring systems is the Robinson annulation, which would suggest disconnections that break the molecule down into a methyl vinyl ketone equivalent and a cyclic ketone. These strategies aim to simplify the complex bicyclic structure into more manageable acyclic or monocyclic precursors.

Controlling stereochemistry is paramount in the synthesis of natural products. numberanalytics.com A reaction that produces a predominance of one stereoisomer over others is known as stereoselective. saskoer.canumberanalytics.com This can be further classified as diastereoselective (favoring one diastereomer) or enantioselective (favoring one enantiomer). numberanalytics.com

The assembly of the this compound carbon skeleton requires the formation of several key carbon-carbon bonds to construct the fused ring system and install the requisite substituents. Total syntheses in the drimane family have employed a variety of established and innovative methodologies. Key transformations often include:

Annulation Reactions: The Robinson annulation and its variants are classic methods for building the six-membered ring of the decalin system.

Cycloaddition Reactions: The Diels-Alder reaction is a powerful tool for forming the bicyclic core in a highly stereocontrolled manner. nih.gov

Aldol and Michael Reactions: These reactions are fundamental for C-C bond formation and have been used to build portions of the carbocyclic framework and introduce side chains. researchgate.net

Oxidation/Reduction: Precise control over oxidation states is crucial to install the dialdehyde (B1249045) functionality of this compound from alcohol or alkene precursors at a late stage in the synthesis.

While many syntheses rely on the established chemical toolkit, the unique challenges posed by specific natural products can drive the development of novel synthetic methods or creative applications of existing ones. organic-chemistry.org

Stereoselective and Enantioselective Synthetic Routes

Semi-synthetic Derivatization from Precursors (e.g., Epimerization of Polygodial)

Given the structural similarity and co-occurrence in nature, this compound can be efficiently prepared from its C-9 epimer, Polygodial. mdpi.comnih.gov Polygodial is often more abundant in natural sources like Drimys winteri or Tasmannia lanceolata. mdpi.comnih.govresearchgate.net The conversion is achieved through an epimerization reaction at the stereogenic center adjacent to the aldehyde group (C-9). researchgate.net

This transformation is readily accomplished under basic conditions, which facilitate the formation of an intermediate enolate. Protonation of the enolate can occur from either face, leading to a mixture of the two epimers. The reaction can be driven towards the thermodynamically more stable epimer, this compound. A reported procedure involves treating Polygodial with sodium carbonate at room temperature, affording this compound in good yield. mdpi.comnih.govsciprofiles.com

Table 1: Semi-synthesis of this compound from Polygodial

| Precursor | Reagent | Conditions | Product | Yield | Reference(s) |

| Polygodial | Sodium Carbonate (Na₂CO₃) | Room temperature, 24 hours | This compound | 60% | mdpi.comnih.govbvsalud.org |

This semi-synthetic route provides a practical and efficient method for obtaining this compound for further study without resorting to a more complex total synthesis. mdpi.com

Synthesis of Structurally Modified this compound Analogues and Derivatives

To investigate structure-activity relationships, researchers often synthesize analogues of a natural product with systematic structural modifications. This can involve altering functional groups, changing stereochemistry, or modifying the carbocyclic skeleton. For instance, the dialdehyde groups of this compound can be selectively reduced with sodium borohydride (B1222165) to yield the corresponding diol, epidrimendiol. mdpi.com

The rational design of analogues often targets the synthesis of molecules with reduced conformational flexibility. By locking the molecule into a specific three-dimensional shape, researchers can probe the bioactive conformation required for interaction with a biological target, such as a receptor or enzyme.

For a flexible molecule like this compound, which possesses a decalin ring system and rotatable aldehyde groups, introducing conformational constraints could involve several strategies:

Introducing New Rings: Forming an additional ring by bridging two points on the existing skeleton can severely limit conformational freedom.

Incorporating Rigidifying Groups: Introducing bulky substituents or unsaturated bonds (double or triple bonds) can restrict rotation around key single bonds.

While the synthesis of various drimane derivatives has been reported, specific literature focusing on the rational design and synthesis of conformationally restricted analogues of this compound is not extensively detailed. However, this remains a valid and powerful strategy in medicinal chemistry to develop more potent and selective therapeutic agents based on a natural product lead.

Functionalization Strategies for Probing Molecular Interactions

The elucidation of the biological mechanisms of action of natural products like this compound relies heavily on understanding their interactions with molecular targets. Functionalization strategies are key to this endeavor, allowing for the introduction of specific chemical moieties that can act as probes. These probes can be used to identify binding partners, map interaction sites, and elucidate structure-activity relationships (SAR). While specific examples of this compound being functionalized with sophisticated probes like photoaffinity labels or fluorescent tags are not extensively documented in publicly available research, the principles of these techniques are broadly applicable to sesquiterpenoid scaffolds.

Structure-Activity Relationship (SAR) Studies: A primary and fundamental approach to probing molecular interactions involves the synthesis of a series of analogues with systematic structural modifications. By evaluating the biological activity of these analogues, researchers can deduce which functional groups are critical for the compound's effect. For instance, the dialdehyde functionality in drimane sesquiterpenoids is often crucial for their biological activity. Studies on related compounds have shown that modifications to these aldehyde groups, such as reduction to alcohols or oxidation to carboxylic acids, can significantly alter or abolish their biological effects, providing insight into how these groups interact with their biological targets.

Introduction of Reporter Groups: To more directly probe molecular interactions, reporter groups can be chemically attached to the this compound scaffold.

Fluorescent Probes: A fluorescent dye could be conjugated to a less sterically hindered position on the this compound molecule. thermofisher.commdpi.comnih.govfrontiersin.orgmdpi.com This would allow for the visualization of the compound's localization within cells and tissues, providing clues about its site of action. The design of such probes requires careful consideration to ensure that the fluorescent tag does not significantly alter the compound's intrinsic biological activity. thermofisher.com

Photoaffinity Labeling Probes: These probes contain a photoreactive group (e.g., an azide (B81097) or diazirine) that, upon exposure to UV light, forms a covalent bond with nearby molecules. aacrjournals.orgresearchgate.netnih.govenamine.net Synthesizing an this compound analogue with a photoaffinity label would enable the permanent tagging of its biological targets, facilitating their isolation and identification.

Biotinylated Probes: The attachment of a biotin (B1667282) molecule to this compound would allow for the use of avidin-biotin affinity chromatography to pull down its binding partners from a complex biological mixture. nih.gov

The synthesis of these functionalized probes would likely involve the strategic modification of the existing functional groups on the this compound core or the introduction of new reactive handles through synthetic transformations.

Chemoenzymatic Synthesis and Biotransformation Approaches to this compound and Derivatives

Chemoenzymatic synthesis and biotransformation have emerged as powerful tools in organic synthesis, offering high selectivity and the ability to perform reactions under mild conditions. mdpi.commdpi.comnih.govbeilstein-journals.org These approaches are particularly valuable for the structural modification of complex natural products like this compound. Fungi, in particular, are known to possess a diverse array of enzymes capable of modifying terpenoid skeletons. nih.govcjnmcpu.comnih.govresearchgate.net

Biotransformation with Fungi: Several studies have demonstrated the utility of fungi for the biotransformation of drimane sesquiterpenoids. These microorganisms can introduce hydroxyl groups and perform other modifications at positions that are often difficult to access through traditional chemical methods.

For example, the reduction of this compound using sodium borohydride yields epidrimendiol. mdpi.com This diol can then serve as a substrate for fungal biotransformation. The fungus Cladosporium antarcticum has been shown to hydroxylate epidrimendiol to produce 9β-hydroxyepidrimendiol. mdpi.com This demonstrates the ability of microorganisms to selectively functionalize the drimane skeleton.

Similarly, other fungi, such as those from the Aspergillus genus, are known to be effective biocatalysts for the transformation of various terpenoids, often yielding hydroxylated or otherwise modified products. researchgate.nethebmu.edu.cnunab.cl The specific products obtained can depend on the fungal species, the substrate, and the incubation conditions.

Below are tables summarizing the findings from biotransformation studies involving drimane sesquiterpenoids, which are structurally related to this compound and provide a strong indication of the potential transformations applicable to this compound itself.

These chemoenzymatic approaches provide a valuable avenue for the generation of novel this compound derivatives. The resulting compounds can be screened for enhanced or novel biological activities, contributing to a deeper understanding of the SAR of this class of molecules and potentially leading to the development of new therapeutic agents.

Structure Activity Relationship Sar Studies and Molecular Design of Isotadeonal Derivatives

Identification of Key Structural Features and Pharmacophores for Biological Activities

Isotadeonal is a drimane (B1240787) sesquiterpene dialdehyde (B1249045), a natural analog of polygodial, from which it can be obtained via epimerization. researchgate.net Both compounds are found in the medicinal tree Drimys winteri. mdpi.com The core structural feature essential for the biological activity of this compound and its derivatives is the drimane skeleton, a bicyclic sesquiterpenoid framework. The presence and relative orientation of the two aldehyde groups are critical for its bioactivity.

Research has shown that the dialdehyde moiety is a key pharmacophore responsible for various biological effects, including antifungal and anti-inflammatory activities. mdpi.comresearchgate.net For instance, the antifungal activity of this compound against Candida species is comparable to that of polygodial, highlighting the importance of the dialdehyde functional groups. mdpi.com Furthermore, studies on the anti-inflammatory properties of this compound have revealed its ability to inhibit the NF-κB pathway. researchgate.net This inhibition is attributed to the interaction of the aldehyde groups with key proteins in this signaling cascade. researchgate.net

SAR studies on related compounds have further emphasized the significance of the dialdehyde system. Modification of this pharmacophore often leads to a significant decrease or complete loss of activity. researchgate.net

Impact of Stereochemistry on Molecular Interactions and Biological Outcomes

This compound and its epimer, polygodial, differ only in the configuration at the C9 position. researchgate.net This subtle stereochemical difference has a profound impact on their biological activity. researchgate.netuou.ac.insolubilityofthings.com While both compounds exhibit antifungal properties, their effects on other biological targets can vary significantly. mdpi.com

A notable example is their activity in the NF-κB signaling pathway. This compound has been shown to be a more potent inhibitor of IκB-α phosphorylation than polygodial. researchgate.netmdpi.com This difference in potency is attributed to the stereochemistry at C9, which influences the conformation of the molecule and its binding affinity to the active site of IκB kinase β (IKKβ). mdpi.com In silico modeling suggests that the α-aldehyde group of this compound adopts a more stable conformation within the active pocket of IκB-α compared to polygodial. researchgate.netmdpi.com This highlights how a minor change in the three-dimensional arrangement of atoms can lead to significant differences in biological outcomes. nih.gov

The stereochemistry of a molecule is a critical factor in its interaction with biological systems, as enzymes and receptors are often highly stereoselective. uou.ac.insolubilityofthings.comresearchgate.net The case of this compound and polygodial serves as a clear illustration of this principle, where the epimeric relationship dictates the potency of their anti-inflammatory effects. researchgate.net

Systematic Chemical Modification and Activity Profiling of Analogues

The systematic chemical modification of this compound and related drimane sesquiterpenoids has been a strategy to explore their therapeutic potential and to establish more detailed SAR. sioc-journal.cnchemmethod.comnih.gov These modifications often involve the aldehyde functionalities, the double bond, and the decalin ring system.

For instance, the oxidation of the aldehyde groups to carboxylic acids or their reduction to alcohols can dramatically alter the biological activity profile. The creation of derivatives with modified substituents on the drimane skeleton allows for the investigation of the electronic and steric requirements for optimal activity. wikipedia.org

The following table summarizes the biological activities of this compound and its parent compound, Polygodial.

| Compound | Biological Activity | Target/Assay | Findings |

| This compound | Anti-inflammatory | NF-κB pathway (inhibition of IκB-α phosphorylation) | More potent than Polygodial. researchgate.netmdpi.com |

| Antifungal | Candida yeast | Comparable activity to Polygodial, but with less irritation. mdpi.com | |

| Antibacterial | Various bacteria | Mild activity (MIC 2–10 µg/mL). mdpi.com | |

| Polygodial | Anti-inflammatory | NF-κB pathway | Less potent than this compound. researchgate.netmdpi.com |

| Antifungal | Candida yeast | Active, but with irritating effects. mdpi.com | |

| Antifeedant | Insects | Well-documented activity. researchgate.net |

Computational and Ligand-Based Design Approaches in SAR Analysis

Computational methods play a significant role in elucidating the SAR of this compound and guiding the design of new analogues. uni-potsdam.de Molecular docking and molecular dynamics simulations have been employed to understand the binding interactions of this compound with its biological targets, such as IKKβ. mdpi.com

These in silico studies have provided insights into the conformational preferences of this compound and its epimer, polygodial, within the binding site. mdpi.com For example, computational analysis suggested that the higher inhibitory potency of this compound on the NF-κB pathway is due to the α-aldehyde adopting a more stable conformation in the active pocket of IκB-α. researchgate.netmdpi.com

Ligand-based approaches, which rely on the knowledge of active compounds, can also be used to develop pharmacophore models. These models define the essential three-dimensional arrangement of chemical features required for biological activity and can be used to screen virtual libraries for new potential inhibitors. acs.org

Elucidation of Structure-Selectivity Relationships for Specific Biological Targets

A key aspect of SAR studies is to understand not just the activity, but also the selectivity of a compound for a particular biological target. researchgate.net For this compound, research has focused on differentiating its activity from that of polygodial to identify features that confer selectivity.

The difference in potency between this compound and polygodial as NF-κB inhibitors, despite their structural similarity, points to a subtle structure-selectivity relationship. researchgate.netmdpi.com The stereochemistry at C9 appears to be a critical determinant for enhanced binding to IKKβ, leading to a more selective inhibition of this pathway by this compound. mdpi.com

Further research into the modification of the drimane scaffold and the aldehyde groups could lead to the development of derivatives with improved selectivity for specific isoforms of target enzymes or receptor subtypes. This would be a crucial step in minimizing off-target effects and improving the therapeutic profile of this class of compounds.

Investigation of Molecular and Cellular Mechanisms of Action for Isotadeonal Preclinical and in Vitro Research

Modulation of Cellular Signaling Pathways

Inhibition of NF-κB Pathway Activation and Downstream Effects in Microglia Cells

Isotadeonal has been identified as a modulator of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of immune and inflammatory responses. mdpi.comresearchgate.netmdpi.com In its inactive state, NF-κB is held in the cytoplasm by inhibitor kappa B (IκB) proteins. mdpi.com Upon stimulation by inflammatory signals, a cascade of events leads to the degradation of IκB, allowing NF-κB to move into the nucleus and activate the transcription of pro-inflammatory genes. mdpi.com

Preclinical research has demonstrated that this compound can inhibit the activation of the NF-κB pathway in microglia cells, the resident immune cells of the central nervous system. mdpi.comresearchgate.net The activation of microglia is a key factor in neuroinflammation and the progression of neurodegenerative diseases. mdpi.comresearchgate.netresearchgate.net Studies using human microglia cell lines (HMC-3) have shown that this compound significantly prevents the canonical NF-κB activation. mdpi.com This inhibitory effect on microglia suggests a potential mechanism for mitigating neuroinflammatory processes.

Analysis of IκB-α Phosphorylation Modulation

A key step in the canonical NF-κB pathway activation is the phosphorylation of the inhibitory protein IκB-α. mdpi.comuliege.be This phosphorylation is mediated by the IκB kinase (IKK) complex and marks IκB-α for degradation, thereby releasing NF-κB to translocate to the nucleus. uliege.beijbs.com

In vitro studies have shown that this compound directly interferes with this process. In lipopolysaccharide (LPS)-stimulated HMC-3 microglia cells, this compound was found to inhibit the phosphorylation of IκB-α. mdpi.comresearchgate.net Western blot analysis revealed that treatment with this compound at concentrations of 10 μM and 50 μM significantly decreased the levels of phosphorylated IκB-α (p-IκB-α) compared to the total IκB-α levels. mdpi.comresearchgate.net This suggests that this compound exerts its anti-inflammatory effects, at least in part, by preventing the degradation of IκB-α and subsequently blocking the activation of NF-κB. mdpi.com Notably, this compound demonstrated higher potency in inhibiting IκB-α phosphorylation at a 10 μM concentration when compared to its epimer, polygodial. mdpi.comresearcher.lifebvsalud.org

Impact on Reporter Gene Expression Systems (e.g., SEAP in THP-1 cells)

To further quantify the inhibitory effect of this compound on the NF-κB pathway, reporter gene assays have been employed. mdpi.com These systems utilize cell lines, such as the human monocytic cell line THP-1, which have been engineered to express a reporter gene, like secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB-inducible promoter. nih.govinvivogen.com The amount of SEAP produced is directly proportional to the level of NF-κB activation. nih.gov

Studies using THP-1 dual reporter cells demonstrated that this compound potently inhibits the production of SEAP in response to NF-κB activation. mdpi.com When these cells were stimulated with LPS, this compound showed a concentration-dependent inhibition of SEAP production. mdpi.com At a concentration of 1 μM, this compound significantly inhibited SEAP secretion by 71.4%. mdpi.com Its inhibitory activity was found to be more potent than that of polygodial, as well as known anti-inflammatory compounds like quercetin (B1663063) and caffeic acid phenethyl ester (CAPE). mdpi.comresearcher.lifebvsalud.org

| Compound | Concentration (µM) | SEAP Inhibition (%) |

| This compound | 1 | 71.4 |

| 50 | 19.6 (remaining activity) | |

| Polygodial | 25 | 56.9 |

| 50 | 52.1 |

Note: The table showcases the percentage of inhibition of SEAP production, indicating the compound's effect on the NF-κB pathway. Data is based on studies in THP-1 reporter cells stimulated with LPS. mdpi.com

Interaction with Specific Molecular Targets

Identification of Putative Direct Protein or Enzyme Targets (e.g., Lanosterol (B1674476) 14α-demethylase)

Beyond its effects on signaling pathways, research has explored the direct molecular targets of this compound. One such putative target is lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. unab.clnih.gov Ergosterol is an essential component of fungal cell membranes, and its inhibition can lead to fungistatic or fungicidal effects. researchgate.net

Molecular dynamics simulations have suggested that this compound is capable of binding to the catalytic pocket of lanosterol 14α-demethylase. unab.clunab.cl This interaction suggests a potential mechanism for the observed antifungal activity of this compound against various Candida species. unab.clnih.gov The binding of this compound to this enzyme could disrupt ergosterol synthesis, compromising the integrity of the fungal cell membrane. researchgate.net While this has been primarily investigated in the context of antifungal activity, it highlights a specific enzyme-ligand interaction for this compound.

Binding Studies and Kinetic Characterization in Cell-Free Systems

To understand the physical interaction between a compound and its target, binding studies and kinetic characterization are essential. duke.edu These studies, often performed in cell-free systems to isolate the interaction from other cellular processes, provide data on binding affinity (how strongly the molecules bind), association rates (how quickly they bind), and dissociation rates (how quickly they separate). duke.edubiorxiv.orgbiorxiv.org

For this compound, molecular docking and dynamics simulations have been used to predict its binding affinity and mode of interaction with targets like IKKβ and lanosterol 14α-demethylase. mdpi.comunab.clunab.cl In silico analysis of the interaction with IKKβ, the kinase that phosphorylates IκBα, suggests a stable conformation of this compound's α-aldehyde in the active pocket. mdpi.com Similarly, molecular dynamics simulations predicted that this compound can form a stable complex with lanosterol 14α-demethylase, with interactions occurring within the enzyme's catalytic pocket. unab.clunab.cl

While these computational studies provide valuable insights, detailed experimental kinetic characterization of this compound's binding to these purified protein targets in cell-free systems using techniques like surface plasmon resonance (SPR) or biolayer interferometry (BLI) is needed for a more definitive understanding of the binding kinetics. biorxiv.orgsartorius.com Such studies would provide precise values for the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which are critical for characterizing the potency and dynamics of the molecular interaction. duke.edufidabio.com

Cellular Processes Affected by this compound

Impact on Fungal Ergosterol Biosynthesis

Preclinical research, particularly through computational analysis, has shed light on the potential mechanisms underlying this compound's antifungal properties. A key proposed mechanism is its interference with the ergosterol biosynthesis pathway, which is critical for maintaining the integrity and function of the fungal cell membrane. nih.govufro.cl

Molecular dynamics simulations have suggested that this compound is capable of binding to the catalytic pocket of lanosterol 14-alpha demethylase. nih.govufro.cl This enzyme, a member of the cytochrome P450 family, is essential for the conversion of lanosterol to ergosterol. mdpi.com By binding to this enzyme, this compound may inhibit its function, leading to a depletion of ergosterol and an accumulation of toxic sterol precursors. nih.govmdpi.com This disruption of the fungal cell membrane's primary sterol component is a well-established mechanism for antifungal agents, as it compromises membrane fluidity, permeability, and the function of membrane-bound proteins, ultimately hindering fungal growth and viability. researchgate.netresearchgate.net The potential for this compound to act through this pathway highlights it as a compound of interest for further investigation in the development of new antifungal therapies. nih.govufro.cl

Modulation of Anti-Fungal Activity at the Cellular Level

In vitro studies have demonstrated that this compound, a non-pungent epimer of polygodial, exhibits significant antifungal activity against a range of clinically relevant Candida species. nih.gov Research evaluating its effects on various Candida strains isolated from candidemia patients revealed that this compound possesses both fungistatic and fungicidal properties. nih.gov

The compound was found to have a fungistatic minimum inhibitory concentration (MIC), the lowest concentration that inhibits visible growth, as low as 1.9 µg/mL. nih.gov Furthermore, it displayed fungicidal activity, the ability to kill the fungal cells, at concentrations starting from 15.0 µg/mL against the tested Candida species. nih.gov This dual action suggests that this compound can both control the proliferation of and eliminate fungal pathogens. Given these properties and its lack of pungency compared to its isomer polygodial, this compound is considered a valuable molecular scaffold for the potential development of new drugs to treat candidiasis. nih.gov

Cellular Mechanism of Antibacterial Activity

This compound has demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies investigating its cellular mechanism show it can inhibit bacterial growth and interfere with key virulence factors.

Against Pseudomonas aeruginosa and Staphylococcus aureus, this compound was shown to significantly reduce bacterial growth at a concentration of 100 µg/mL. The compound was particularly effective against a multi-resistant strain of P. aeruginosa and S. aureus ATCC 6538 P, inhibiting their growth by 86% and 82%, respectively.

Beyond direct growth inhibition, this compound also targets bacterial virulence strategies. It effectively reduced biofilm formation in S. aureus by a mean of 85% at 100 µg/mL. Additionally, it attenuated the activity of elastase, a key virulence factor in P. aeruginosa, by more than 50% at the same concentration. While the precise molecular interactions are still under investigation, these findings indicate that this compound's antibacterial mechanism involves the disruption of cellular growth and the suppression of factors essential for bacterial pathogenicity.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Activity Measured | Concentration | Inhibition (%) | Source |

|---|---|---|---|---|

| P. aeruginosa ATCC 27853 | Bacterial Growth | 100 µg/mL | 68% | |

| P. aeruginosa (multi-resistant) | Bacterial Growth | 100 µg/mL | 86% | |

| S. aureus ATCC 6538 P | Bacterial Growth | 100 µg/mL | 82% | |

| S. aureus F7 | Biofilm Formation | 100 µg/mL | 87% | |

| P. aeruginosa ATCC 27853 | Elastase Activity | 100 µg/mL | 76% | |

| P. aeruginosa (multi-resistant) | Elastase Activity | 100 µg/mL | 56% |

Comparative Mechanistic Studies with Polygodial

Comparative studies between this compound and its stereoisomer, polygodial, have revealed significant differences in their biological potency and cellular interactions, despite their structural similarity. nih.govmdpi.com

In the context of antibacterial action, this compound generally exhibits superior activity. For instance, at a concentration of 100 µg/mL, this compound inhibited the growth of P. aeruginosa ATCC 27853 by 68%, whereas polygodial achieved only 22% inhibition. A similar trend was observed against a multi-resistant P. aeruginosa strain, where this compound caused 86% growth inhibition, while polygodial showed no significant effect. Furthermore, this compound was a potent inhibitor of S. aureus biofilm formation, while polygodial did not produce significant inhibition.

From an anti-inflammatory perspective, both compounds were found to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. mdpi.comresearchgate.net However, this compound demonstrated markedly higher potency. mdpi.comresearchgate.net In a reporter cell assay, this compound significantly inhibited the secretion of alkaline phosphatase (SEAP), an indicator of NF-κB activation, at a concentration of 1 µM. mdpi.com Polygodial required a higher concentration of 25 µM to achieve a significant, though lesser, effect. mdpi.com Mechanistically, both compounds were shown to prevent the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. mdpi.comresearchgate.net Again, this compound was more potent in this action. mdpi.comresearchgate.net In silico molecular docking analysis provided a potential explanation for this difference, suggesting that the α-aldehyde group of this compound adopts a more stable conformation within the active pocket of IκB-α compared to polygodial. mdpi.comresearchgate.net

Regarding antifungal activity, both sesquiterpenoids are active against Candida yeasts, and molecular modeling suggests they share a potential mechanism of action by inhibiting lanosterol 14-alpha demethylase. nih.gov A key difference, however, lies in their sensory properties and the nature of their antifungal effect. Polygodial is known for its pungent (hot) taste and irritant effects, whereas this compound is non-pungent. nih.gov Furthermore, studies on Candida isolates showed that while polygodial displayed primarily fungistatic activity, this compound exhibited both fungistatic and fungicidal activities, making it a potentially more advantageous candidate for therapeutic development. nih.gov

Table 2: Comparative Activity of this compound and Polygodial

| Activity Type | Target | This compound Finding | Polygodial Finding | Source |

|---|---|---|---|---|

| Antibacterial | P. aeruginosa Growth | 68% inhibition at 100 µg/mL | 22% inhibition at 100 µg/mL | |

| Antibacterial | S. aureus Biofilm | Significant inhibition | No significant inhibition | |

| Anti-inflammatory | NF-κB Pathway (SEAP) | 71.4% inhibition at 1 µM | 56.9% inhibition at 25 µM | mdpi.com |

| Anti-inflammatory | p-IkB-α Protein Levels | More significant decrease at 10 & 50 µM | Significant decrease at 10 & 50 µM | mdpi.comresearchgate.net |

| Antifungal | Candida spp. | Fungistatic and Fungicidal | Fungistatic | nih.gov |

Advanced Cellular Imaging and Proteomic Approaches to Elucidate Mechanisms

While initial studies have proposed mechanisms for this compound's bioactivity, the application of advanced analytical techniques is essential to further delineate its precise molecular and cellular interactions. Advanced cellular imaging and proteomics offer powerful, unbiased approaches to achieve a deeper understanding. nih.govnih.gov

Advanced Cellular Imaging: Techniques such as high-throughput imaging (HTI), live-cell imaging, and super-resolution microscopy could provide unprecedented visual insights into this compound's effects on cells. nih.govnumberanalytics.comnih.gov For example, live-cell imaging using fluorescent probes could be employed to dynamically track changes in fungal or bacterial cell membrane permeability in real-time upon exposure to the compound. biocompare.com Super-resolution microscopy could visualize, at the nanoscale, the specific localization of this compound within subcellular compartments or its impact on the structural organization of target proteins like lanosterol 14-alpha demethylase in the endoplasmic reticulum of fungi. azolifesciences.com These imaging technologies would allow for the direct observation and quantification of cellular phenotypes, such as morphological changes, organelle stress, or the disruption of biofilm architecture, providing concrete visual evidence to support or refine hypothesized mechanisms of action. nih.gov

Proteomic Approaches: Mass spectrometry-based proteomics provides a global, unbiased view of a compound's impact on the entire proteome of a cell. bioms.sefrontiersin.org Methods like Thermal Proteome Profiling (TPP) or the Proteome Integral Solubility Alteration (PISA) assay could be used to identify the direct protein targets of this compound in an unbiased, proteome-wide manner. bioms.se Such experiments would be invaluable for confirming the computationally predicted interaction with lanosterol 14-alpha demethylase and the experimentally observed effect on the NF-κB pathway protein IκB-α. nih.govmdpi.com Furthermore, these approaches could uncover entirely new protein targets and off-target effects, revealing novel signaling pathways and cellular processes modulated by this compound. embopress.orgnih.gov Quantitative proteomics could also detail the downstream consequences of target engagement, mapping out the cascade of protein expression changes that lead to the observed antifungal and antibacterial effects. nih.gov Integrating these advanced methods will be a critical next step in building a comprehensive model of this compound's mechanism of action.

Ecological Significance and Environmental Interactions of Isotadeonal

Role of Isotadeonal in Plant Defense Mechanisms (e.g., Drimys winteri)

This compound is a key component of the chemical defense arsenal (B13267) of various plants, most notably Drimys winteri (Winter's Bark) and species of the Polygonum genus. researchgate.netresearchgate.net As a secondary metabolite, it is not involved in the primary growth and development of the plant but plays a crucial role in its survival by deterring herbivores and inhibiting pathogenic microorganisms.

The defensive properties of this compound are linked to its potent biological activities, including antifeedant, antimicrobial, and antifungal effects. researchgate.netresearchgate.net Research has demonstrated that this compound, often found alongside its more pungent stereoisomer polygodial, contributes to the plant's resistance against a wide range of organisms. researchgate.net

Detailed Research Findings:

Antimicrobial and Antifungal Activity: this compound has demonstrated significant activity against various bacteria and fungi. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. In one study, this compound isolated from Polygonum punctatum effectively reduced the growth of all tested microorganisms by about 75% and inhibited biofilm formation in Gram-positive bacteria at a concentration of 100 µg/mL. Furthermore, it has shown fungistatic and fungicidal activities against several species of Candida yeast, some of which are human pathogens. mdpi.com Its efficacy against Candida species, in some cases comparable or superior to the conventional antifungal fluconazole, highlights its potency. mdpi.com Unlike polygodial, this compound is non-pungent, which makes its strong bioactivity particularly notable. mdpi.com

The presence of this compound in plants like Drimys winteri and Polygonum punctatum is a clear example of evolutionary adaptation, where the production of specific chemical compounds provides a selective advantage by protecting the plant from natural enemies. nih.gov

Table 1: Summary of Defensive Biological Activities of this compound

| Activity Type | Target Organism(s) | Observed Effect | Source(s) |

|---|---|---|---|

| Antifeedant | Spodoptera littoralis (Egyptian cotton leafworm) | Contributes to feeding deterrence and growth inhibition. | researchgate.net, researchgate.net |

| Antibacterial | Pseudomonas aeruginosa, Staphylococcus aureus | Inhibits bacterial growth and biofilm formation. | |

| Antifungal | Candida species (C. krusei, C. glabrata, etc.) | Exhibits fungistatic and fungicidal activities. | mdpi.com |

| General Defense | Herbivores and Pathogens | Plays a key role in plant defense against predators. |

Allelopathic Effects and Inter-species Chemical Communication

Allelopathy refers to the chemical interactions, both inhibitory and stimulatory, between plants. nih.gov Plants release chemical compounds, known as allelochemicals, into the environment, which can affect the germination, growth, and development of neighboring plants. nih.gov This form of chemical communication is a critical factor in structuring plant communities.

While direct, extensive research on the specific allelopathic effects of pure this compound is limited in the reviewed literature, its known biological activities and origin suggest a plausible role in such interactions. Drimane (B1240787) sesquiterpenoids, the class of compounds to which this compound belongs, are recognized for their plant growth regulatory properties and have been implicated in allelopathy. researchgate.netniph.go.jp The essential oil of Drimys winteri, which contains drimanes, has been noted for its phytotoxic effects on the growth and germination of weeds. nih.govnih.gov